

# In-Body Softening of Tecoflex® Polyurethanes: A Technical Guide

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## Compound of Interest

Compound Name: Tecoflex

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This technical guide provides an in-depth analysis of the in-body softening effect observed in **Tecoflex®** medical-grade thermoplastic polyurethanes (TPUs). The primary mechanism, supporting data, experimental protocols, and key structural-property relationships are detailed herein to provide a comprehensive resource for professionals in the biomedical field.

## Core Mechanism: Water Absorption and Plasticization

The principal mechanism behind the in-body softening of **Tecoflex®** is the absorption of water from the physiological environment, which subsequently acts as a plasticizer.<sup>[1]</sup> **Tecoflex®** is an aliphatic polyether-based TPU, a class of polymers known for its segmented structure of alternating soft and hard segments.<sup>[2][3][4]</sup> This structure is crucial to its mechanical properties and its interaction with the aqueous in-vivo environment.

The in-body softening process can be described as follows:

- **Water Ingress:** Upon implantation, the hydrophilic polyether soft segments of the **Tecoflex®** polymer matrix attract water molecules from the surrounding biological fluids.
- **Disruption of Intermolecular Bonds:** Water molecules penetrate the polymer matrix and disrupt the secondary intermolecular forces, primarily hydrogen bonds, between the polyurethane chains.

- **Increased Chain Mobility:** The disruption of these bonds increases the free volume within the polymer and enhances the mobility of the polymer chains, particularly within the amorphous soft segment domains.
- **Reduction in Glass Transition Temperature (T<sub>g</sub>):** The increased chain mobility leads to a decrease in the glass transition temperature (T<sub>g</sub>) of the polymer. A study on a polyurethane foam demonstrated a significant drop in T<sub>g</sub> from 67°C to 5°C with an 8% water uptake.<sup>[1]</sup>
- **Macroscopic Softening:** This plasticization effect manifests as a reduction in the material's stiffness, measured as a decrease in Shore hardness and tensile modulus, resulting in a more flexible and compliant material in the body.<sup>[2]</sup> This softening is a key attribute for many medical devices, leading to enhanced patient comfort.<sup>[2]</sup>

The in-body softening of **Tecoflex**® is generally considered a reversible physical process. If the material is removed from the aqueous environment and dried, it is expected to return to its original hardness.<sup>[1]</sup> While polyether-based TPUs like **Tecoflex**® are more resistant to hydrolysis than their polyester-based counterparts, long-term in-vivo exposure can lead to some degree of oxidative degradation.<sup>[5][6]</sup>

## Quantitative Data on In-Body Softening

The extent of in-body softening is dependent on the specific grade of **Tecoflex**®, its chemical composition, and the duration of implantation. While comprehensive data on the in-vivo softening of all **Tecoflex**® grades is not readily available in the public domain, this section summarizes the initial properties of common grades and the reported changes for **Tecoflex**® EG-80A.

Table 1: Initial Mechanical Properties of Common **Tecoflex**® Grades

Tecoflex® Grade	Shore Hardness	Tensile Strength (psi)	Elongation at Break (%)
EG-80A	72A	5,800	660
EG-85A	77A	6,200	550
EG-93A	87A	7,700	390
EG-100A	94A	8,200	370
EG-60D	51D	8,300	360
EG-65D	60D	8,300	360
EG-72D	67D	8,100	310

Data sourced from manufacturer technical data sheets.

Table 2: In-Vivo Changes for **Tecoflex®** EG-80A Vascular Grafts

Parameter	Time Point	Change from Baseline
Tensile Strength	3 months	~30% reduction
Molecular Weight (Mn and Mw)	3 months	~10% reduction

Data from a study on electrospun vascular grafts implanted in rats.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Note: There is a notable lack of publicly available data correlating specific water absorption percentages with the corresponding reduction in Shore hardness for various **Tecoflex®** grades. Further experimental studies are recommended to fully characterize the in-body softening behavior of these materials.

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in-body softening effect of **Tecoflex®**.

### Shore Hardness Testing (Durometer)

- Standard: ASTM D2240
- Objective: To measure the indentation hardness of the material.
- Methodology:
  - Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is used. If the material is thinner, specimens can be stacked to achieve the required thickness.
  - Instrumentation: A Shore A or Shore D durometer is selected based on the expected hardness of the material.
  - Procedure: The durometer is pressed firmly and vertically onto the specimen surface. The reading is taken immediately (within 1 second) after the presser foot is in full contact with the specimen.
  - Measurements: At least five measurements are taken at different locations on the specimen, and the average value is reported.

## Tensile Properties Testing

- Standard: ASTM D638
- Objective: To determine the tensile strength, elongation, and modulus of the material.
- Methodology:
  - Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in the standard.
  - Instrumentation: A universal testing machine with an appropriate load cell and extensometer is used.
  - Procedure: The specimen is mounted in the grips of the testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.
  - Data Acquisition: The force and elongation are continuously recorded throughout the test.

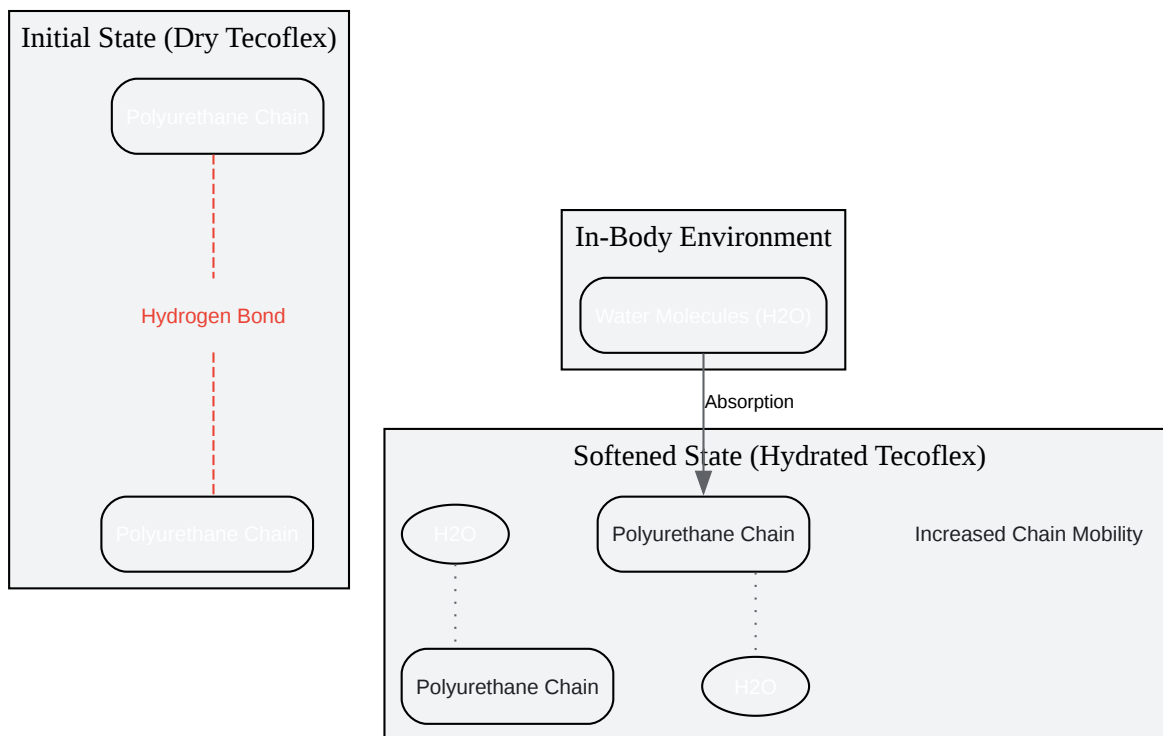
- Calculations: Tensile strength, elongation at break, and tensile modulus are calculated from the stress-strain curve.

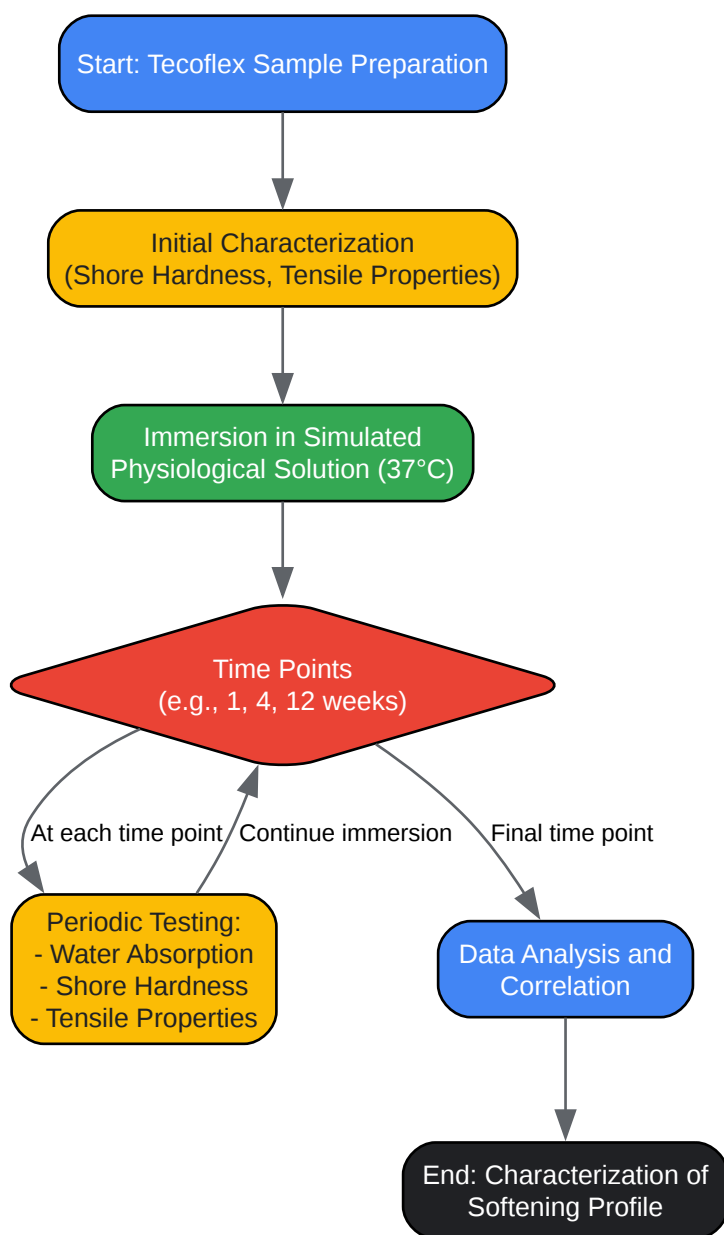
## Water Absorption Testing

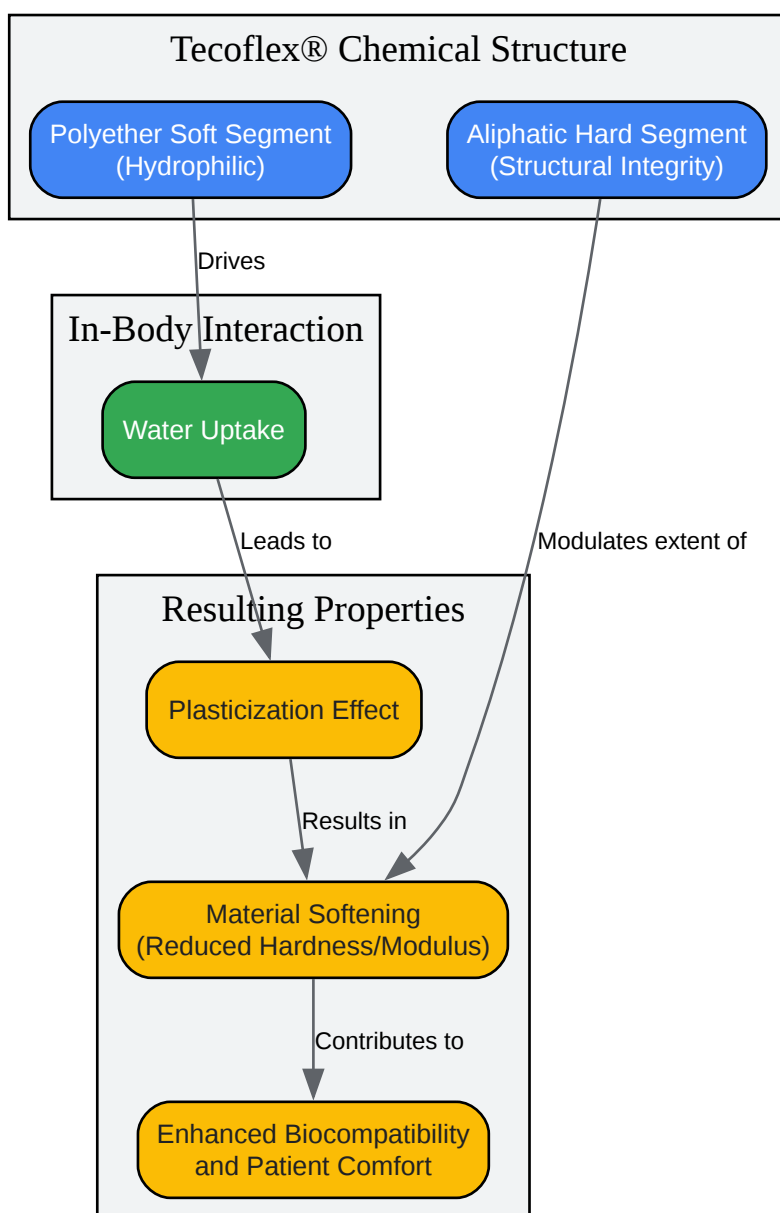
- Standard: ASTM D570
- Objective: To determine the amount of water absorbed by the material under specified conditions.
- Methodology:
  - Specimen Preparation: Specimens of a defined size and shape (e.g., 2-inch diameter disks) are used.
  - Initial Conditioning: The specimens are dried in an oven at a specified temperature (e.g., 50°C) for 24 hours, then cooled in a desiccator and weighed to determine their initial dry weight.
  - Immersion: The specimens are immersed in distilled water or a simulated physiological solution (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C).
  - Periodic Weighing: At specified time intervals, the specimens are removed from the liquid, patted dry with a lint-free cloth, and weighed.
  - Calculation: The percentage of water absorption is calculated as the increase in weight relative to the initial dry weight.

## Visualizations

### Molecular Mechanism of Water Plasticization







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